![molecular formula C9H13N B025567 (R)-1-(o-tolyl)ethanamine CAS No. 105615-45-0](/img/structure/B25567.png)
(R)-1-(o-tolyl)ethanamine
Overview
Description
“®-1-(o-tolyl)ethanamine” is a chemical compound with the molecular formula C9H14ClN . It is also known by other names such as “(1R)-1-(2-Methylphenyl)ethanamine hydrochloride” and "(1R)-1-(2-methylphenyl)ethanamine;hydrochloride" .
Synthesis Analysis
The synthesis of “®-1-(o-tolyl)ethanamine” involves multiple steps. One method involves the use of anhydrous zinc chloride in tetrahydrofuran at 60 °C for 35 hours, followed by a reaction with (R,R)-(-)-2,3-bis(tert-butylmethylphosphino)quinoxaline and hydrogen in 2,2,2-trifluoroethanol at 45 °C under 225023 Torr pressure .Molecular Structure Analysis
The molecular structure of “®-1-(o-tolyl)ethanamine” is characterized by one defined stereocentre . The average mass of the molecule is 171.667 Da, and the monoisotopic mass is 171.081482 Da .Physical And Chemical Properties Analysis
“®-1-(o-tolyl)ethanamine” has several physical and chemical properties. It has a certain density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It also has a certain number of H bond acceptors, H bond donors, freely rotating bonds, and Rule of 5 violations .Scientific Research Applications
Suzuki Coupling Reaction
“®-1-(o-tolyl)ethanamine” is used in the Suzuki coupling reaction . A highly efficient catalytic system consisting of Pd2(dba)3·CHCl3 and tri(o-tolyl)phosphine has been identified for the coupling of propargylic carbonates with different types of organo boronic acids at room temperature . This reaction demonstrates excellent central-to-axial chirality transfer .
Ruthenium-Catalyzed Direct Amination of Alcohols
This compound is used in a ruthenium-catalyzed direct amination of alcohols . This process involves the direct introduction of an amine group into an alcohol substrate, which is a key transformation in organic synthesis .
Suzuki Reaction
“®-1-(o-tolyl)ethanamine” is also used in the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds .
Preparation of Tri-ortho-phosphinselenide
This compound is used in the preparation of tri-ortho-phosphinselenide by reacting with selenium . This reaction is a key step in the synthesis of various organoselenium compounds .
Ligand in Coordination Chemistry
“®-1-(o-tolyl)ethanamine” acts as a ligand in coordination chemistry . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex .
Safety and Hazards
properties
IUPAC Name |
(1R)-1-(2-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYTNZJBGSKFI-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(o-tolyl)ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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